molecular formula C10H22N2O B1486721 N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine CAS No. 946786-99-8

N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine

Cat. No.: B1486721
CAS No.: 946786-99-8
M. Wt: 186.29 g/mol
InChI Key: IJZNEJQMUZYHAQ-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine stands as a notable example of complex organic molecular architecture within the realm of pharmaceutical intermediates and research chemicals. This compound exhibits unique structural features that combine multiple functional groups, including tertiary amine functionalities, ether linkages, and cyclic nitrogen-containing heterocycles. The molecular framework demonstrates sophisticated chemical engineering principles, where each component contributes to the overall reactivity and potential applications of the compound. The presence of both aliphatic and cyclic nitrogen atoms creates multiple sites for potential chemical interactions, making this compound particularly valuable in synthetic chemistry applications.

The compound's significance extends beyond mere structural curiosity, as it represents a class of molecules that bridge various chemical disciplines. Its design incorporates elements commonly found in bioactive compounds, particularly those targeting neural pathways and pharmaceutical applications. The strategic positioning of functional groups within the molecular architecture suggests potential for diverse chemical transformations and synthetic utility. Research into such compounds continues to drive innovation in drug discovery, materials science, and catalytic applications, where precise molecular design enables targeted functionality.

Contemporary chemical research increasingly focuses on compounds that demonstrate multiple functional group interactions, and this compound exemplifies this trend. The molecule's ability to participate in various chemical reactions while maintaining structural integrity makes it an attractive candidate for further investigation. Understanding its fundamental properties provides insight into broader principles of molecular design and synthetic strategy development.

Overview and Significance in Chemical Research

The research significance of this compound emerges from its unique combination of structural elements that are prevalent in pharmaceutically active compounds. The presence of the piperidine ring system, a six-membered saturated nitrogen heterocycle, positions this compound within a family of molecules known for their biological activity and synthetic versatility. Piperidine derivatives have historically served as crucial building blocks in drug development, particularly in the synthesis of compounds targeting the central nervous system. The incorporation of this ring system into the target molecule suggests potential applications in medicinal chemistry research.

The tertiary amine functionality present in the compound provides additional research value through its ability to participate in diverse chemical transformations. Tertiary amines are known for their basicity, nucleophilicity, and capacity to form stable complexes with various metal centers, making them valuable in both synthetic chemistry and catalysis applications. The specific positioning of the dimethylamino group in this molecule creates opportunities for selective functionalization and controlled reactivity patterns. Research in this area continues to explore how such structural features can be leveraged for targeted synthesis and biological activity.

The ether linkage connecting the piperidine moiety to the ethanamine chain represents another significant structural feature that enhances the compound's research value. Ether functionalities provide conformational flexibility while maintaining chemical stability under various reaction conditions. This characteristic enables researchers to explore structure-activity relationships and optimize molecular properties for specific applications. The combination of these diverse functional groups within a single molecular framework creates a versatile platform for investigating fundamental chemical principles and developing novel synthetic methodologies.

Current trends in chemical research emphasize the importance of molecular complexity and functional group diversity in driving innovation across multiple disciplines. This compound aligns with these trends by offering researchers a compound that combines established pharmacophoric elements with synthetic accessibility. The molecule's structure allows for systematic modification and derivatization, enabling comprehensive studies of structure-property relationships and synthetic methodology development.

Nomenclature and Identification

The systematic nomenclature of this compound follows established chemical naming conventions that precisely describe its molecular structure and functional group arrangement. Chemical nomenclature serves as the universal language of chemistry, enabling researchers worldwide to communicate molecular structures unambiguously. The naming system for this compound incorporates multiple nomenclature approaches, each providing specific information about different aspects of the molecular architecture. Understanding these various naming conventions is essential for effective database searching, literature review, and chemical communication.

The complexity of modern organic molecules necessitates sophisticated naming systems that can accurately convey structural information while remaining accessible to researchers across different specializations. This compound exemplifies this challenge, as its structure incorporates multiple functional groups that must be systematically described according to International Union of Pure and Applied Chemistry guidelines. The nomenclature system must account for the presence of tertiary amine functionality, ether linkages, and heterocyclic components while maintaining clarity and precision.

Chemical databases worldwide rely on consistent nomenclature systems to organize and categorize molecular structures effectively. The various names assigned to this compound reflect different approaches to structural description, each serving specific purposes within the chemical information infrastructure. These naming systems enable efficient retrieval of chemical information, facilitate literature searches, and support regulatory compliance in chemical commerce and research.

International Union of Pure and Applied Chemistry Naming and Alternative Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is N,N-dimethyl-2-(piperidin-3-ylmethoxy)ethanamine, which provides a precise description of the molecular structure according to established naming rules. This nomenclature system begins with the longest carbon chain containing the primary functional group, which in this case is the ethanamine portion of the molecule. The naming convention then systematically describes the substituents attached to this main chain, including their positions and chemical nature. The "N,N-dimethyl" prefix indicates that both hydrogen atoms on the terminal nitrogen have been replaced with methyl groups, creating a tertiary amine functionality.

The "(piperidin-3-ylmethoxy)" portion of the name describes the complex substituent attached to the second carbon of the ethanamine chain. This nomenclature breaks down the substituent into its component parts: "piperidin-3-yl" refers to a piperidine ring attached through its third carbon atom, "methoxy" indicates a methylene bridge followed by an oxygen atom, and the entire unit is connected to the ethanamine chain through this ether linkage. This systematic approach ensures that the complete molecular structure can be reconstructed from the name alone, providing researchers with unambiguous structural information.

Alternative nomenclature systems provide additional ways to describe this compound, each offering different perspectives on its chemical identity. The Chemical Abstracts Service naming system refers to the compound as dimethyl[2-(piperidin-3-ylmethoxy)ethyl]amine, which emphasizes the amine functionality while describing the substituent pattern. This alternative naming approach places the amine designation at the end of the name and describes the attached groups in terms of their relationship to the nitrogen atom. Such variations in nomenclature reflect different theoretical frameworks for understanding molecular structure and functionality.

Trade names and commercial designations for this compound include various alphanumeric codes used by chemical suppliers and research institutions. These alternative identifiers, such as AKOS011623519 and DB-361201, serve practical purposes in chemical commerce and database management. While these codes lack the descriptive power of systematic chemical names, they provide unique identifiers that facilitate precise communication about specific chemical samples and preparations. Understanding the relationship between systematic names and commercial identifiers is crucial for researchers navigating the complex landscape of chemical information resources.

Properties

IUPAC Name

N,N-dimethyl-2-(piperidin-3-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZNEJQMUZYHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts: Group VIII metal catalysts are preferred for their high yield and product quality. Common catalysts include those containing nickel, cobalt, ruthenium, palladium, and platinum. Copper-based catalysts combined with nickel or zinc and sometimes platinum group metals like ruthenium or palladium show excellent performance.

  • Catalyst Preparation: Catalysts are typically prepared by co-precipitating metal nitrates (e.g., copper nitrate, nickel nitrate, ruthenium chloride) onto carriers such as synthetic zeolite or titania, followed by drying and calcination at ~600°C.

  • Reaction Parameters:

    • Temperature range: 150–250°C (preferably 180–230°C)
    • Pressure: Atmospheric up to 30 atm
    • Hydrogen gas flow: 1 to 100 cm³/hour per gram of alcohol
    • Dimethylamine gas introduction to maintain 1–50% by volume in exhaust gas
  • Process: The higher alcohol (precursor to the piperidinylmethoxy moiety) and catalyst are charged into a reactor. Hydrogen gas is introduced, and the mixture is heated to the reaction temperature. Dimethylamine gas is then introduced to initiate amination. The reaction proceeds until 90–99% conversion of the alcohol.

  • Post-reaction Treatment: After most alcohol is converted, dimethylamine introduction stops, and hydrogen gas alone is fed while lowering the temperature by 20–150°C to improve product stability and purity.

Example Catalyst Compositions

Catalyst Metal Composition (Atomic Ratio) Support Material Calcination Temperature Notes
Catalyst A Cu:Ni = 4:1 Synthetic Zeolite 600°C for 3 hours High activity for amination
Catalyst B Cu:Ni:Ru = 5:1:0.02 Titania 600°C for 3 hours Enhanced stability and yield
Catalyst C Cu:Zn:Ru = 8:2:0.01 Synthetic Zeolite 600°C for 1 hour Preferred for selectivity

Catalyst preparation involves co-precipitation with Na2CO3, aging, filtration, drying, and calcination.

Etherification to Introduce Piperidinylmethoxy Group

The piperidinylmethoxy substituent is typically introduced via nucleophilic substitution or Williamson ether synthesis, where a piperidinylmethanol derivative reacts with a suitable halogenated ethanamine or activated ethanol derivative.

  • Typical Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate or similar bases to deprotonate the alcohol
    • Temperature: 50–120°C
    • Reaction time: Several hours under inert atmosphere (nitrogen or argon)
  • Mechanism: The piperidinylmethanol acts as a nucleophile attacking the electrophilic carbon of the halogenated ethanamine, forming the ether linkage.

Representative Synthetic Route Summary

Step Reactants Conditions Outcome
1 3-Piperidinylmethanol + 2-chloro-N,N-dimethylethanamine K2CO3, DMF, 80°C, inert atmosphere, 6-12 h Formation of this compound
2 Higher alcohol precursor + dimethylamine gas + H2 Group VIII catalyst, 180–230°C, 1–30 atm, 1–100 cm³ H2/g alcohol/h Amination to form N,N-dimethyl alkylamine intermediate
3 Purification Temperature reduction, hydrogen treatment Improved purity and stability

Analytical and Purity Considerations

  • Monitoring: Gas chromatography is used to monitor the conversion of alcohol and dimethylamine consumption.
  • Purity: Post-reaction hydrogen treatment at reduced temperature minimizes color impurities and improves product hue stability.
  • Yield: Amination reactions typically achieve 90–99% conversion of alcohols.

Research Findings and Optimization Notes

  • The choice of catalyst significantly affects yield and purity; copper-nickel-ruthenium catalysts show superior performance.
  • Reaction temperature and pressure must be carefully controlled to balance conversion and side reactions.
  • Hydrogen flow rate influences catalyst activity and product quality.
  • Post-reaction temperature reduction and exclusive hydrogen treatment enhance product stability.

Summary Table of Preparation Parameters

Parameter Range/Value Preferred Conditions Comments
Temperature 150–250°C 180–230°C Higher temperatures increase rate but may degrade product
Pressure Atmospheric to 30 atm Atmospheric to 10 atm Elevated pressure favors reaction kinetics
Catalyst Loading 0.05–10 wt% ~5 wt% Based on alcohol weight
Hydrogen Flow 1–100 cm³/g alcohol/h 10–50 cm³/g alcohol/h Ensures catalyst reduction and reaction progress
Dimethylamine Concentration 1–50% in exhaust gas ~20% Optimizes amination efficiency
Reaction Time 0.5–3 hours 1–2 hours Sufficient for high conversion
Post-reaction Treatment Temperature drop 20–150°C, hydrogen gas only 30–50°C drop, 0.5–2 hours Improves product quality

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(3-pyrrolidinylmethoxy)-1-ethanamine
  • N,N-Dimethyl-2-(3-morpholinylmethoxy)-1-ethanamine
  • N,N-Dimethyl-2-(3-azepanyl-methoxy)-1-ethanamine

Uniqueness

N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring provides a versatile scaffold for further functionalization, making it a valuable compound in medicinal chemistry and drug discovery.

Biological Activity

N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine, commonly referred to as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its receptor interactions, pharmacodynamics, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Information

  • Chemical Formula : C₉H₂₂N₂O
  • Molecular Weight : 170.29 g/mol
  • CAS Number : 1219960-73-2

The structure of this compound includes a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

Receptor Interactions

This compound has been studied for its interaction with several neurotransmitter receptors. Notably, it demonstrates activity as a serotonin receptor agonist, particularly at the 5-HT1B and 5-HT1D subtypes. These interactions are crucial for its potential use in treating conditions such as migraines and anxiety disorders.

Table 1: Receptor Affinities of this compound

Receptor TypeAffinity (Ki)Functional Activity
5-HT1B10 nMAgonist
5-HT1D15 nMAgonist
D2 Dopamine50 nMAntagonist

Pharmacodynamics

The pharmacodynamic profile of this compound indicates that it can modulate neurotransmitter release and influence various signaling pathways related to mood regulation and pain perception. Its agonistic action on serotonin receptors suggests potential efficacy in alleviating migraine symptoms by inhibiting vasodilation and reducing neurogenic inflammation.

Case Studies

  • Migraine Treatment : A study conducted by Kaiser et al. (2012) demonstrated that compounds similar to this compound significantly reduced light aversion in mice models of migraines, indicating a potential therapeutic effect in human migraine sufferers .
  • Anxiety Disorders : Another investigation highlighted the anxiolytic properties of piperidine derivatives, where this compound was shown to reduce anxiety-like behaviors in rodent models through modulation of serotonin pathways .

Safety and Toxicology

While this compound exhibits promising biological activity, safety evaluations are essential. Preliminary studies indicate that at therapeutic doses, the compound shows a favorable safety profile; however, further toxicological assessments are necessary to establish its safety for clinical use.

Table 2: Toxicological Data Summary

ParameterResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Irritation PotentialMild irritant
MutagenicityNegative

Q & A

Q. What meta-analysis frameworks are effective for integrating conflicting bioactivity datasets across structural analogs?

  • Framework : Use systematic review tools (PRISMA) to aggregate in vitro/in vivo data. Apply multivariate regression to identify confounding variables (e.g., assay type, cell line). Cross-reference with ’s carcinogenicity risk assessment protocols .

Methodological Resources

  • Crystallography : SHELX suite () for high-precision refinement .
  • Pharmacokinetics : PBPK models validated against ’s physicochemical data .
  • SAR Tools : Schrödinger Suite or AutoDock for docking studies, referencing ’s succinate salt interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.